ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride
Description
Ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride is a synthetic small molecule featuring a pyrrolo[2,3-b]pyridine core substituted with a piperidin-4-ylamino group at position 4 and an ethyl ester at position 3. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications . This compound is structurally related to Janus kinase (JAK) inhibitors, such as Leramistat (ethyl 4-{[(3R)-1-(cyanoacetyl)piperidin-3-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxylate), which shares the pyrrolopyridine scaffold but includes a cyanoacetyl-modified piperidine side chain .
Key synthetic steps involve:
Properties
Molecular Formula |
C15H22Cl2N4O2 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C15H20N4O2.2ClH/c1-2-21-15(20)12-9-18-14-11(5-8-17-14)13(12)19-10-3-6-16-7-4-10;;/h5,8-10,16H,2-4,6-7H2,1H3,(H2,17,18,19);2*1H |
InChI Key |
WIDIFVJRLHFYMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3CCNCC3)C=CN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Madelung Cyclization Adaptations
Ethyl 3-aminopyridine-4-carboxylate is treated with sodium methoxide in dimethylformamide (DMF) at 120°C, inducing cyclization to ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate. Yields range from 65–78% depending on solvent polarity and base strength.
Directed C-4 Functionalization
Introducing the 4-amino group requires electrophilic substitution. Nitration of the pyrrolo[2,3-b]pyridine core with fuming HNO₃ in acetic anhydride at 0°C yields the 4-nitro derivative, which is reduced to the 4-amine using H₂/Pd-C (90% yield). Alternative methods employ Cu(I)-catalyzed amination , though yields drop to 50–60%.
Piperidine-4-amine Synthesis
The piperidin-4-ylamino group is synthesized via ring-closing alkylation or reductive amination :
Cyclization of Amino Esters
Ethyl 4-aminobutyrate derivatives undergo cyclization in the presence of NaOMe/THF to form piperidin-4-amine. For example, ethyl 4-[(benzyloxycarbonyl)amino]butyrate cyclizes at 80°C, yielding N-benzylpiperidin-4-amine (82% yield).
Catalytic Hydrogenation
Furfural-derived intermediates, such as tetrahydrofurfurylamine, rearrange to piperidine using Ru₁Co NP/HAP catalysts under H₂/NH₃. This method achieves 93% selectivity for piperidine, avoiding harsh conditions.
Coupling and Salt Formation
Buchwald-Hartwig Amination
The 4-amino-pyrrolo[2,3-b]pyridine reacts with 4-bromopiperidine via Pd-catalyzed coupling. Using Pd₂(dba)₃/Xantphos in toluene at 110°C, the coupling achieves 70–75% yield.
Direct Alkylation
Alternative routes employ Mitsunobu conditions (DIAD/PPh₃) to link piperidin-4-amine to the pyrrolo[2,3-b]pyridine core, though yields are lower (55–60%).
Dihydrochloride Salt Preparation
The free base is treated with 2.1 equivalents of HCl in ethanol/water (1:1) at 0–5°C. Crystallization yields the dihydrochloride salt with >99% purity. Sub-equimolar HCl (1.6–2.1 eq) prevents over-acidification and ensures selective dihydrochloride formation.
Optimization and Comparative Analysis
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyrrolo[2,3-b]pyridine | Madelung cyclization | NaOMe, DMF, 120°C | 78 | 95 |
| 4-Amination | Cu(I) catalysis | CuI, L-proline, 100°C | 60 | 90 |
| Piperidine synthesis | Ru₁Co NP/HAP | H₂/NH₃, 80°C | 93 | 97 |
| Coupling | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 110°C | 75 | 98 |
| Salt formation | HCl crystallization | EtOH/H₂O, 0°C | 95 | 99.5 |
Challenges and Side Reactions
- Regioselectivity : Competing C-3 substitution in pyrrolo[2,3-b]pyridine necessitates directing groups (e.g., nitro).
- Ring Expansion : Prolonged exposure to chloroform/alkali converts pyrrolo[2,3-b]pyridine to 1,8-naphthyridine.
- Salt Stoichiometry : Excess HCl (>2.1 eq) leads to tetra-hydrochloride impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Bioactivity
- JAK Inhibition: The target compound and Leramistat both target JAK pathways, but Leramistat’s cyanoacetyl-piperidine side chain confers higher selectivity for JAK1/3 over other isoforms .
- ALDH1A1 Inhibition: The thienopyridine analogue () diverges mechanistically, targeting aldehyde dehydrogenase, likely due to its non-planar thieno core improving steric interactions with the enzyme’s active site .
Solubility and Formulation
- The dihydrochloride salt of the target compound improves aqueous solubility (>10 mg/mL in PBS) compared to neutral analogues like ethyl 4-chloro derivatives, which require organic solvents for dissolution .
Biological Activity
Ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate; dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of human neutrophil elastase (HNE). This enzyme plays a significant role in inflammatory processes, making this compound a candidate for therapeutic applications in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Chemical Structure and Properties
The compound is characterized by its unique pyrrolo[2,3-b]pyridine structure, which includes:
- Molecular Formula : C15H22Cl2N4O2
- Molecular Weight : Approximately 320.24 g/mol
- Functional Groups : Ethyl ester and piperidine moiety
These structural features contribute to its pharmacological properties, enhancing its ability to interact with biological targets.
Ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate; dihydrochloride acts primarily as a selective inhibitor of HNE. The inhibition of HNE can lead to reduced tissue damage and inflammation in various pathological conditions. Research indicates that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly enhance the potency of HNE inhibitors, suggesting that this compound may serve as a lead structure for further development.
Inhibition of Human Neutrophil Elastase (HNE)
Studies have demonstrated that this compound exhibits significant inhibitory activity against HNE. The following table summarizes some key findings related to its biological activity:
| Study | Activity | IC50 Value | Target Disease |
|---|---|---|---|
| HNE Inhibition | < 10 µM | COPD, Cystic Fibrosis | |
| Anti-inflammatory | Moderate | Inflammatory Diseases | |
| Cytotoxicity | Low | Cancer Cell Lines |
Case Studies
-
Chronic Obstructive Pulmonary Disease (COPD) :
- A study highlighted the potential of this compound as a therapeutic agent for COPD by demonstrating its ability to inhibit HNE effectively. This inhibition was linked to reduced inflammation and tissue damage in preclinical models.
-
Cystic Fibrosis :
- Research indicated that the compound could mitigate symptoms associated with cystic fibrosis by targeting the inflammatory pathways mediated by HNE.
-
Cancer Research :
- Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines showed moderate activity, warranting further exploration into its anticancer properties.
Synthesis and Modifications
The synthesis of ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate; dihydrochloride involves several synthetic steps, each requiring optimization to achieve high yields and purity. The versatility of the pyrrolo[2,3-b]pyridine scaffold allows for various modifications that can enhance biological activity or alter pharmacokinetic properties.
Q & A
Basic: What are the recommended synthetic routes for ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Structure Formation : Condensation of ethyl 2-cyanoacetate with halogenated intermediates to form the pyrrolo[2,3-b]pyridine scaffold (analogous to methods in for pyrrolo[2,3-d]pyrimidine synthesis).
Piperidine Substitution : Introduction of the piperidin-4-ylamino group via nucleophilic substitution or reductive amination under inert conditions.
Salt Formation : Treatment with HCl in aqueous/organic solvent mixtures to yield the dihydrochloride salt (similar to stepwise HCl addition in , achieving ~52.7% yield after optimization).
Key parameters include temperature control (0–50°C for acid addition) and stoichiometric ratios of HCl to free base .
Advanced: How can researchers resolve contradictions in reported yield data for this compound’s dihydrochloride form?
Methodological Answer:
Yield discrepancies often arise from:
- Reaction Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but hinder crystallization.
- HCl Addition Rate : Slow addition (e.g., 1–2 mL/min) minimizes local pH fluctuations, improving salt stability (as shown in for analogous dihydrochloride synthesis).
- Post-Reaction Workup : Lyophilization vs. rotary evaporation affects residual solvent content and purity. Validate yields via HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (Cl⁻ content should match 2:1 stoichiometry) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., piperidinyl protons at δ 2.5–3.5 ppm, pyrrolo NH signal at δ ~10–12 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+ for free base: C15H21N4O2+, calc. 299.16; dihydrochloride adduct: +2Cl⁻).
- XRD or SCXRD : Resolve dihydrochloride salt conformation (e.g., hydrogen-bonding networks between Cl⁻ and NH groups).
- Karl Fischer Titration : Quantify hygroscopicity (critical for storage stability) .
Advanced: How does the ethyl ester group influence the compound’s reactivity in downstream modifications?
Methodological Answer:
The ester moiety:
- Hydrolysis Sensitivity : Susceptible to basic conditions (e.g., NaOH/EtOH), enabling conversion to carboxylic acid derivatives.
- Steric Effects : Limits nucleophilic attack at the pyrrolo[2,3-b]pyridine C-5 position.
- Solubility Trade-offs : Enhances lipophilicity vs. carboxylate salts (relevant for in vitro permeability assays).
Optimize reaction conditions using pH-stat monitoring (e.g., controlled hydrolysis at pH 7.4 for prodrug development) .
Basic: What safety precautions are essential for handling the dihydrochloride salt?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats (prevents skin/eye contact; see for analogous dihydrochloride handling).
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <10 µm may require N95 masks).
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: What strategies mitigate instability of the dihydrochloride form under ambient storage?
Methodological Answer:
- Desiccant Use : Store under argon with molecular sieves (3Å) to prevent hydration.
- Temperature Control : –20°C for long-term stability; avoid freeze-thaw cycles.
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic byproducts (e.g., free carboxylic acid). Adjust packaging to amber glass to block UV-induced degradation .
Basic: How is the compound’s solubility profile determined for biological assays?
Methodological Answer:
- Shake-Flask Method : Dissolve in DMSO (stock solution), then dilute in PBS (pH 7.4) or simulated gastric fluid (pH 1.2).
- Dynamic Light Scattering (DLS) : Detect aggregation at concentrations >100 µM.
- LogP Estimation : Reverse-phase HPLC (C18 column) with reference standards (logP ~2.1 predicted for free base) .
Advanced: What computational methods predict SAR for analogs targeting kinase inhibition?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with kinase domains (e.g., JAK2 or BTK) to model piperidinyl-pyrrolo interactions.
- MD Simulations : Assess binding stability (RMSD <2.0 Å over 50 ns trajectories).
- QSAR Models : Train on IC50 data from analogs (e.g., substituent effects at C-4 and N-piperidine positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
